N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)acetamide” is a chemical compound with the molecular formula C14H20BNO3 . It is also known by other names such as “4’- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)acetanilide” and "4-Acetamidophenylboronic acid pinacol ester" . The compound has a molecular weight of 261.13 g/mol .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: "InChI=1S/C14H20BNO3/c1-10(17)16-12-8-6-11(7-9-12)15-18-13(2,3)14(4,5)19-15/h6-9H,1-5H3,(H,16,17)" . The Canonical SMILES string representation is "B1(OC(C(O1)©C)©C)C2=CC=C(C=C2)NC(=O)C" .
Scientific Research Applications
Synthesis and Characterization
Boronated Phosphonium Salts : A study described the synthesis of boronated triaryl and tetraaryl phosphonium salts, including those with the tetramethyl dioxaborolane moiety, and investigated their in vitro cytotoxicity and cellular uptake, highlighting the potential of these compounds for medical applications without discussing specific drug uses or dosages (Morrison et al., 2010).
Crystal Structure and DFT Study : Research focused on the crystallographic and conformational analyses of boric acid ester intermediates featuring the tetramethyl dioxaborolane structure. The study utilized density functional theory (DFT) to further explore the molecular electrostatic potential and physicochemical properties of these compounds (Huang et al., 2021).
Biological Evaluation
Anticancer Activity : Compounds with a related molecular structure were synthesized and evaluated for their anticancer potential. For instance, N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides showed selective cytotoxicity against specific cancer cell lines, demonstrating the relevance of such structures in developing anticancer agents (Evren et al., 2019).
Herbicidal Activity : Novel derivatives containing the dioxaborolan structure were synthesized and tested for their herbicidal efficacy. Some compounds exhibited promising activities against dicotyledonous weeds, indicating potential applications in agricultural chemistry (Wu et al., 2011).
Advanced Material Applications
- Hydrogen Peroxide Vapor Detection : A study exploited the boron-containing compounds for the detection of hydrogen peroxide vapor, a crucial aspect in monitoring peroxide-based explosives. The research highlighted the fast deboronation velocity of these compounds when exposed to H2O2 vapor, showcasing their potential in security and surveillance applications (Fu et al., 2016).
Mechanism of Action
Target of Action
Boronic esters, such as this compound, are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound interacts with its targets through a process known as borylation. In the presence of a palladium catalyst, it can form pinacol benzyl boronate . It can also be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity .
Properties
IUPAC Name |
N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BNO3/c1-12(20)19-17(10-11-17)13-6-8-14(9-7-13)18-21-15(2,3)16(4,5)22-18/h6-9H,10-11H2,1-5H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDGCTCNAIFTNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675257 |
Source
|
Record name | N-{1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218789-39-9 |
Source
|
Record name | N-{1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.